molecular formula C8H16ClNO B6215344 1-(aminomethyl)spiro[3.3]heptan-1-ol hydrochloride CAS No. 2728317-58-4

1-(aminomethyl)spiro[3.3]heptan-1-ol hydrochloride

Cat. No.: B6215344
CAS No.: 2728317-58-4
M. Wt: 177.7
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Description

1-(aminomethyl)spiro[33]heptan-1-ol hydrochloride is a chemical compound with a unique spirocyclic structure It is characterized by the presence of an aminomethyl group and a hydroxyl group attached to a spiro[33]heptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(aminomethyl)spiro[3.3]heptan-1-ol hydrochloride typically involves the reaction of spiro[3.3]heptane-1,3-dione with an appropriate aminomethylating agent under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(aminomethyl)spiro[3.3]heptan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Nucleophiles such as halides or alkoxides are used in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Formation of spiro[3.3]heptan-1-one derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted spiro[3.3]heptane derivatives.

Scientific Research Applications

1-(aminomethyl)spiro[3.3]heptan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(aminomethyl)spiro[3.3]heptan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The spirocyclic structure provides rigidity and stability, enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

1-(aminomethyl)spiro[3.3]heptan-1-ol hydrochloride can be compared with other spirocyclic compounds, such as:

    Spiro[3.3]heptane derivatives: Similar in structure but may lack the aminomethyl or hydroxyl groups.

    Spiro[4.4]nonane derivatives: Larger spirocyclic core with different chemical properties.

    Spiro[2.2]pentane derivatives: Smaller spirocyclic core with distinct reactivity.

The uniqueness of this compound lies in its specific functional groups and spirocyclic structure, which confer unique chemical and biological properties.

Properties

CAS No.

2728317-58-4

Molecular Formula

C8H16ClNO

Molecular Weight

177.7

Purity

95

Origin of Product

United States

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